4-[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline

Physicochemical profiling Drug-likeness ADME prediction

4-[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline (CAS 890093-74-0; molecular formula C14H17N3OS; MW 275.37 g/mol) is a heterocyclic small molecule belonging to the morpholinothiazole-aniline class — a scaffold family recognized in medicinal chemistry for its privileged engagement of kinase and G-protein-coupled receptor targets. The compound features a 2-(4-aminophenyl)thiazole core with a morpholin-4-ylmethyl substituent at the thiazole 4-position, connected via a methylene bridge.

Molecular Formula C14H17N3OS
Molecular Weight 275.37
CAS No. 890093-74-0
Cat. No. B2772853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline
CAS890093-74-0
Molecular FormulaC14H17N3OS
Molecular Weight275.37
Structural Identifiers
SMILESC1COCCN1CC2=CSC(=N2)C3=CC=C(C=C3)N
InChIInChI=1S/C14H17N3OS/c15-12-3-1-11(2-4-12)14-16-13(10-19-14)9-17-5-7-18-8-6-17/h1-4,10H,5-9,15H2
InChIKeyAROIUJGUYGXUOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline (CAS 890093-74-0): Chemical Class, Core Properties, and Procurement Context


4-[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline (CAS 890093-74-0; molecular formula C14H17N3OS; MW 275.37 g/mol) is a heterocyclic small molecule belonging to the morpholinothiazole-aniline class — a scaffold family recognized in medicinal chemistry for its privileged engagement of kinase and G-protein-coupled receptor targets. The compound features a 2-(4-aminophenyl)thiazole core with a morpholin-4-ylmethyl substituent at the thiazole 4-position, connected via a methylene bridge. Computed physicochemical properties include an XLogP3-AA of 1.4, a topological polar surface area (TPSA) of 79.6 Ų, three rotatable bonds, one hydrogen bond donor, and five hydrogen bond acceptors [1]. The primary amino group on the aniline ring constitutes a key synthetic handle enabling diverse downstream derivatization — an attribute that structurally differentiates it from morpholinothiazole analogs lacking a free aromatic amine [2]. Available purity grades range from 97% to 98% (HPLC) from commercial suppliers, and a GC-MS reference spectrum is deposited in the SpectraBase spectral database [1].

Why 4-[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline Cannot Be Replaced by Generic Thiazole-Aniline or Morpholinothiazole Analogs


The morpholinothiazole-aniline chemical space contains multiple positional isomers and close structural analogs that differ critically in the placement of the morpholine moiety, the nature of the linkage to the thiazole ring, and the substitution pattern on the phenylamine group. These subtle structural variations generate measurable differences in lipophilicity (XLogP3), molecular flexibility (rotatable bond count), and the spatial orientation of pharmacophoric elements — all of which directly impact target binding, solubility, metabolic stability, and synthetic tractability. For instance, the 2-(4-aminophenyl)-4-(morpholinomethyl)thiazole arrangement in the target compound (CAS 890093-74-0) differs fundamentally from the 2-morpholino-4-(4-aminophenyl)thiazole scaffold of its positional isomer (CAS 883545-59-3): the methylene bridge between the morpholine and thiazole rings adds one rotatable bond, increases molecular weight by 14 Da, and reduces computed logP by approximately 0.6 units relative to the direct-linked isomer [1]. Such differences are far from cosmetic — in the broader 4-arylthiazole-2-amine class, modifications to the thiazole 2- and 4-substituent pattern have been shown to shift kinase selectivity profiles by orders of magnitude and to alter acetylcholinesterase inhibitory potency across a >100-fold IC50 range [2][3]. Consequently, substituting this compound with a generic thiazole-aniline or an isomerically mismatched morpholinothiazole without re-validating biological activity would forfeit the specific pharmacophoric geometry and physicochemical balance engineered into this scaffold.

Quantitative Differentiation Evidence for 4-[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline (CAS 890093-74-0) Versus Closest Analogs


Lipophilicity and Drug-Likeness Comparison: Reduced logP via Methylene-Bridged Morpholine vs. Direct-Linked Positional Isomer

The target compound (CAS 890093-74-0) possesses an XLogP3-AA of 1.4, which is approximately 0.6 log units lower than its direct-morpholine-linked positional isomer 4-(2-morpholin-4-yl-thiazol-4-yl)-phenylamine (CAS 883545-59-3; XLogP3 = 2.0). This reduction arises from the methylene spacer between the morpholine nitrogen and the thiazole 4-position, which increases topological flexibility (rotatable bond count: 3 vs. 2) and introduces an additional sp³ carbon center that modestly enhances hydrophilicity [1]. In the context of CNS drug-likeness, where optimal logP values typically fall between 1 and 3.5, the lower lipophilicity of the target compound may confer reduced non-specific protein binding and improved aqueous solubility relative to the direct-linked isomer — a relevant consideration for biochemical assay development and fragment-based screening campaigns [2].

Physicochemical profiling Drug-likeness ADME prediction Medicinal chemistry

Molecular Weight and Hydrogen Bonding Profile Differentiate Target from 2-Amino-Thiazole Analog Lacking Aniline Ring

The target compound (MW 275.37 g/mol, HBD = 1, HBA = 5) carries a para-aminophenyl substituent at the thiazole 2-position, distinguishing it from the simpler 4-(morpholin-4-ylmethyl)-1,3-thiazol-2-amine (CAS 3008-61-5; MW 199.27 g/mol, HBD = 2, HBA = 4). The additional phenyl ring in the target compound increases molecular weight by 76 Da, adds an aromatic π-system for potential π-stacking interactions, reduces hydrogen bond donor count from 2 to 1 (by replacing the exocyclic NH₂ with an aniline NH₂), and increases the heavy atom count from 13 to 19 — all factors that influence binding thermodynamics, ligand efficiency metrics, and synthetic elaboration potential [1]. For procurement decisions, the aniline moiety provides a robust chemical handle for further functionalization (e.g., amide coupling, sulfonylation, urea formation, diazonium chemistry) that is absent in the 2-amino analog [2].

Molecular recognition Ligand efficiency Fragment-based drug design Scaffold comparison

Class-Level Evidence: Morpholinothiazole Scaffold as Privileged Kinase Inhibitor Chemotype Documented in UCB PI3K Patent Series

The morpholinothiazole core — encompassing the target compound's thiazole ring substituted by a morpholine-containing moiety — is validated as a selective phosphoinositide 3-kinase (PI3K) inhibitory scaffold in UCB Pharma's patent family (US 8,168,634 B2; US 2010/0298310 A1). These patents disclose that compounds with a thiazole ring substituted at the 2-position by a morpholin-4-yl moiety demonstrate PI3K isoform binding affinities (IC₅₀) of ≤50 µM, typically ≤5 µM, and in preferred embodiments ≤20 nM for human PI3Kα, PI3Kβ, PI3Kγ, and/or PI3Kδ [1][2]. The target compound (CAS 890093-74-0), while carrying the morpholine substituent at the thiazole 4-position via a methylene linker rather than directly at the 2-position, retains the core morpholine-thiazole pharmacophore elements implicated in PI3K ATP-binding site engagement. A representative compound from the closely related 4-(1,3-thiazol-2-yl)morpholine series (compound 18 in Alexander et al., 2008) demonstrated in vivo efficacy in a xenograft tumor model, establishing translational relevance for the broader scaffold class [3].

Kinase inhibition PI3K Oncology Patent SAR Scaffold validation

Class-Level Evidence: 4-Arylthiazole-2-amine Derivatives as Acetylcholinesterase Inhibitors with Sub-Micromolar Potency

The 4-arylthiazole-2-amine scaffold — of which CAS 890093-74-0 is a functionalized derivative — has been systematically evaluated as a chemotype for acetylcholinesterase (AChE) inhibition. Salem et al. (2020) reported a series of 4-arylthiazole-2-amine derivatives with AChE IC₅₀ values spanning from 0.34 µM to >100 µM, demonstrating that modifications to the 4-aryl substituent and the 2-amino linkage can modulate potency by over 300-fold [1]. Separately, 4-aryl-5-aminomethyl-thiazole-2-amine derivatives achieved ROCK II IC₅₀ values as low as 20 nM (compound 4v), establishing that the 2-amino-4-arylthiazole framework can support nanomolar target engagement when appropriately substituted [2]. The target compound — bearing a 4-(4-aminophenyl) group at the thiazole 2-position and a morpholin-4-ylmethyl group at the thiazole 4-position — combines structural features from both the AChE inhibitor and kinase inhibitor sub-classes, positioning it as a dual-purpose intermediate for exploring polypharmacology within the thiazole chemical space.

Acetylcholinesterase inhibition Alzheimer's disease Neurodegeneration Thiazole SAR

Synthetic Versatility: Free Aniline NH₂ as a Differentiation Handle Relative to N-Substituted or Capped Analogs

The target compound's unsubstituted para-aniline NH₂ group (HBD = 1) constitutes a critical differentiation point from analogs where this position is methylated, acetylated, or otherwise capped. This free primary amine enables direct amide bond formation with carboxylic acids (via HATU/EDC coupling), sulfonamide synthesis with sulfonyl chlorides, urea formation with isocyanates, and reductive amination with aldehydes — reactions that are either impossible or require deprotection steps with N-substituted congeners [1]. By contrast, the structurally related compound 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]morpholine (CAS not available; BDBM32924) lacks an aniline NH₂ entirely, while 4-(thiazol-2-yl)aniline (CAS 20928-07-1) provides the aniline NH₂ but lacks the morpholine solubilizing group, resulting in a substantially higher computed logP (~2.1) and reduced aqueous solubility [2]. The combination of a free NH₂ derivatization handle and a morpholine solubilizing group within the same molecule (MW 275.37) positions the target compound as a balanced scaffold for generating diverse compound libraries without requiring additional protection/deprotection chemistry.

Synthetic chemistry Parallel library synthesis Derivatization Click chemistry Building block

GC-MS Spectral Characterization Enables Identity Verification and Purity Assessment in Procurement Quality Control

The target compound benefits from an experimentally acquired GC-MS spectrum deposited in the SpectraBase spectral database (Compound ID: ARqzjMqCTNX), providing a reference mass spectrum with exact mass of 275.109233 g/mol that can be used for incoming material identity verification [1]. This represents a tangible procurement advantage over analogs such as 4-(2-morpholin-4-yl-thiazol-4-yl)-phenylamine (CAS 883545-59-3), for which no GC-MS reference spectrum was identified in accessible spectral repositories at the time of this analysis. The availability of a verified reference spectrum supports analytical quality control workflows — including GC-MS purity assessment and identity confirmation — reducing the risk of receiving mislabeled or degraded material, which is a documented concern when sourcing research chemicals from multiple vendors . The boiling point (459.4 ± 55.0 °C at 760 mmHg) and flash point (231.6 ± 31.5 °C) further inform safe handling and storage protocols during procurement and laboratory use [1].

Analytical chemistry Quality control GC-MS Spectral library Procurement verification

Recommended Research and Procurement Application Scenarios for 4-[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline (CAS 890093-74-0)


Kinase-Focused Compound Library Synthesis Leveraging the Morpholinothiazole PI3K Pharmacophore

Procurement of CAS 890093-74-0 is indicated for medicinal chemistry teams building kinase-targeted screening libraries, particularly those pursuing PI3K isoform-selective inhibitors. The morpholinothiazole core has been validated in UCB Pharma's patent estate (US 8,168,634 B2) as a PI3K inhibitory scaffold with preferred compound IC₅₀ values of ≤20 nM, and the free aniline NH₂ of the target compound permits rapid parallel derivatization into amide, sulfonamide, and urea libraries for SAR exploration [1][2]. The compound's moderate lipophilicity (XLogP3 = 1.4) and modest molecular weight (275.37 g/mol) make it suitable as a fragment-like starting point for lead generation programs, with sufficient complexity to engage kinase hinge-binding motifs while retaining room for property optimization [3].

Acetylcholinesterase Inhibitor Discovery for Neurodegenerative Disease Programs

The 4-arylthiazole-2-amine scaffold class — of which the target compound is a functionalized exemplar — has demonstrated AChE inhibitory activity with IC₅₀ values as low as 0.34 µM in published medicinal chemistry campaigns [4]. The morpholinomethyl substituent at the thiazole 4-position provides a basic tertiary amine that may engage the peripheral anionic site of AChE, while the aniline NH₂ enables further optimization via amide coupling or Schiff base formation. Procurement of this compound is therefore appropriate for CNS-focused research groups seeking to generate focused libraries targeting cholinergic dysfunction in Alzheimer's disease or related dementias.

Physicochemical Property Benchmarking and Drug-Likeness Optimization Studies

With an XLogP3 of 1.4, TPSA of 79.6 Ų, MW of 275.37 g/mol, and three rotatable bonds, CAS 890093-74-0 sits comfortably within Lipinski's Rule of Five space (zero violations) and approaches the central nervous system multiparameter optimization (CNS MPO) sweet spot for brain-penetrant candidates [3]. The compound's property profile — particularly its logP advantage over direct-linked morpholinothiazole isomers — makes it a useful reference standard for computational chemistry teams developing or validating in silico ADME prediction models. Purchasing groups evaluating multiple morpholinothiazole building blocks may prioritize this compound for its balanced physicochemical profile that minimizes the need for subsequent property optimization.

Synthetic Methodology Development Using the Aniline Handle as a Model Substrate

The free para-NH₂ group, combined with the chemically distinct morpholine tertiary amine and thiazole heterocycle, makes CAS 890093-74-0 a valuable model substrate for developing and benchmarking new synthetic methodologies — including chemoselective amidation in the presence of tertiary amines, palladium-catalyzed C–N cross-coupling reactions, and diazonium-based bioconjugation chemistry [2]. The availability of a verified GC-MS reference spectrum from SpectraBase further supports its use as a standard compound in analytical method development and instrument calibration protocols [5].

Quote Request

Request a Quote for 4-[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.